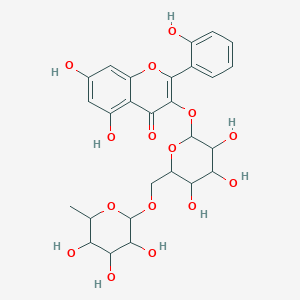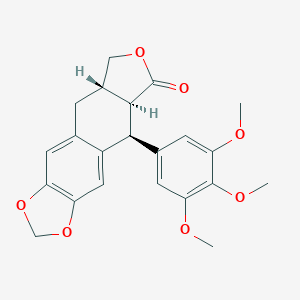
Deoxypodophyllotoxin
Descripción general
Descripción
Deoxypodophyllotoxin is a member of the class of furonaphthodioxoles . It is a natural product found in Dysosma aurantiocaulis, Dysosma pleiantha, and other organisms . It has a role as a plant metabolite, an antineoplastic agent, and an apoptosis inducer . It is a lignan, a furonaphthodioxole, a gamma-lactone, and a member of methoxybenzenes .
Synthesis Analysis
A multi-enzyme cascade in E. coli has been established to convert (+)−pinoresinol into (−)−matairesinol . A five-step multi-enzyme biotransformation of (−)−matairesinol to (−)−deoxypodophyllotoxin was proven effective with 98% yield at a concentration of 78 mg/L . This reconstitution of biosynthetic reactions of Sinopodophyllum hexandrum represents a solid step towards a more sustainable production of these essential pharmaceuticals .
Molecular Structure Analysis
The molecular formula of Deoxypodophyllotoxin is C22H22O7 . The IUPAC name is (5 R ,5 aR ,8 aR )-5- (3,4,5-trimethoxyphenyl)-5 a ,8,8 a ,9-tetrahydro-5 H - 2benzofuro [5,6-f] [1,3]benzodioxol-6-one . The molecular weight is 398.4 g/mol .
Chemical Reactions Analysis
Deoxypodophyllotoxin and (−)−epipodophyllotoxin are direct precursors to etoposide and teniposide . The reconstitution of biosynthetic reactions of Sinopodophyllum hexandrum as an effective multi-enzyme cascade in E. coli represents a solid step forward towards a more sustainable production of these essential pharmaceuticals .
Physical And Chemical Properties Analysis
Deoxypodophyllotoxin has a molecular formula of C22H22O7 and a molecular weight of 398.4 g/mol . The IUPAC name is (5 R ,5 aR ,8 aR )-5- (3,4,5-trimethoxyphenyl)-5 a ,8,8 a ,9-tetrahydro-5 H - 2benzofuro [5,6-f] [1,3]benzodioxol-6-one .
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Deoxypodophyllotoxin (DPT) has been studied for its potential to induce apoptosis and cell cycle arrest in cancer cells, particularly in esophageal squamous cell carcinoma (ESCC). It inhibits the kinase activity of the epidermal growth factor receptor (EGFR) and its downstream signaling pathways, which are crucial for cell survival and proliferation . This inhibition leads to reduced cell viability and colony formation, as well as the induction of G2/M phase arrest by down-regulating cyclin B1 and cdc2 expression. Additionally, DPT can trigger apoptosis through the release of cytochrome c from mitochondria, indicating its promise as an anti-cancer agent .
Anti-Inflammatory and Anti-Viral Properties
DPT is recognized for its anti-inflammatory and antiviral activities. The compound’s interaction with cellular signaling pathways not only contributes to its anti-cancer effects but also to its ability to modulate inflammatory responses. This dual functionality suggests that DPT could be a valuable molecule in the treatment of diseases where inflammation and viral infections are prevalent .
Antiplatelet Aggregation
The antiplatelet aggregation property of DPT is another significant area of interest. By preventing platelet aggregation, DPT could potentially be used to treat or prevent conditions such as thrombosis, where blood clots form and block blood vessels. This application could have far-reaching implications for cardiovascular health .
Antiallergic Effects
DPT has demonstrated antiallergic effects, which could make it a candidate for treating allergic reactions. Allergies are often the result of an overactive immune response, and compounds like DPT that can modulate immune function may help in managing these reactions .
Antiproliferative Effects
The antiproliferative effects of DPT are closely related to its anti-cancer properties. By inhibiting cell proliferation, DPT can help in controlling the growth of cancerous cells. This effect is particularly relevant in the context of tumor growth and metastasis .
Chemotherapy Enhancement
DPT and its derivatives have been explored as agents to enhance the efficacy of chemotherapy drugs. For instance, podophyllotoxin derivatives like etoposide are used in chemotherapy regimens. Research into DPT could lead to the development of new drugs that improve the outcomes of cancer treatment .
COVID-19 Treatment
Interestingly, podophyllotoxin derivatives have been redeveloped to treat cytokine storm in COVID-19 patients. Given that DPT is a precursor of podophyllotoxin, there is potential for its application in managing severe inflammatory responses in viral infections like COVID-19 .
Drug Resistance and Systemic Toxicity
The challenge of drug resistance and systemic toxicity in cancer treatment is significant. DPT’s potential to overcome these issues is an area of ongoing research. By understanding and improving the druggability of compounds like DPT, scientists aim to create more effective and safer treatments for cancer .
Safety And Hazards
Direcciones Futuras
Podophyllotoxin and its naturally occurring congeners have low bioavailability and almost all these initially discovered compounds cause systemic toxicity and development of drug resistance . The production of synthetic derivatives that could suffice for the clinical limitations of these naturally occurring compounds is not economically feasible . These challenges demanded continuous devotions towards improving the druggability of these drugs and continue to seek structure-optimization strategies . The discovery of renewable sources including microbial origin for podophyllotoxin is another possible approach .
Propiedades
IUPAC Name |
(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLXUQQMLLIKAN-SVIJTADQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=CC5=C(C=C24)OCO5)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019944 | |
| Record name | Deoxypodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxypodophyllotoxin | |
CAS RN |
19186-35-7 | |
| Record name | (-)-Deoxypodophyllotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19186-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxypodophyllotoxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deoxypodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANTHRICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45NR8XYU1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






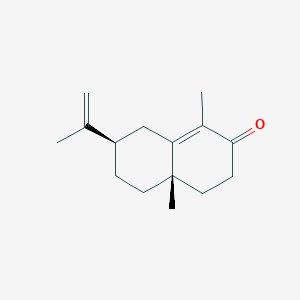
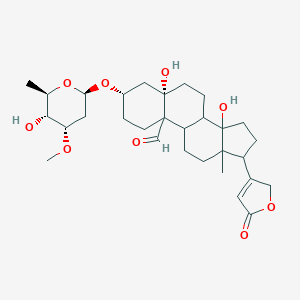

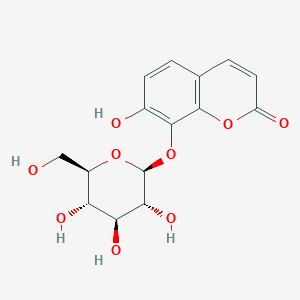

![[(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B190905.png)
